![molecular formula C16H14N4O2 B2883656 2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-18-6](/img/structure/B2883656.png)

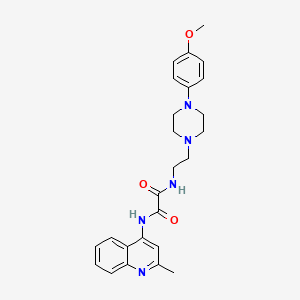

2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

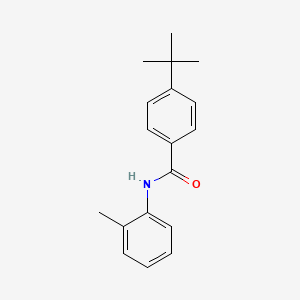

The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is a component of several larger macrocycles, including the porphyrins of heme, the chlorins, bacteriochlorins, chlorophyll a and b, and the pyrrole-2-carboxylate family of antibiotics .

Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a wide range of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cycloadditions . The specific reactions that “2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” undergoes would depend on its exact structure and the conditions under which it is reacted.Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Research has been conducted on the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, exploring novel synthetic routes and chemical transformations. For instance, studies have described the catalyzed synthesis of new tricyclic compounds using 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a starting material, highlighting the utility of such heterocyclic compounds in developing complex molecular architectures through room-temperature reactions and solvent-free conditions (Khashi et al., 2015). Additionally, the synthesis of "pyracridones," a new class of compounds, has been achieved by condensing 3-methoxycarbonyl-4-piperidones and 2-aminopyridines, demonstrating the versatility of pyridine and pyrimidine derivatives in constructing novel ring systems (Huber et al., 1987).

Biological Activities

Several studies have focused on evaluating the biological activities of pyrrolo[2,3-d]pyrimidine derivatives. Compounds within this chemical class have been explored for antimicrobial and antifungal activities, indicating potential applications in developing new therapeutic agents. For example, certain pyrrole derivatives, including pyrrolo[2,3-d]pyrimidines, have shown promising antimicrobial properties in vitro, suggesting their utility in drug discovery and medicinal chemistry (Mohamed et al., 2009).

Material Science and Fluorescent Probes

In the realm of materials science, pyrrolo[2,3-d]pyrimidines have been investigated as fluorescent probes for monitoring RNA secondary structure formation. Pyrrolo-C, a fluorescent analog of cytidine incorporating a pyrrolo[2,3-d]pyrimidine moiety, has been shown to retain Watson-Crick base-pairing capacity with guanine, offering a powerful tool for studying RNA structure and dynamics through fluorescence-based techniques (Tinsley & Walter, 2006).

Eigenschaften

IUPAC Name |

5-(1H-pyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-15-11-10-19(16(22)13-4-3-7-17-13)9-6-12(11)18-14-5-1-2-8-20(14)15/h1-5,7-8,17H,6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBLNKFBULOYTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2883579.png)

![[2-(4-Nitrophenoxy)acetyl]urea](/img/structure/B2883580.png)

![N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2883581.png)

![Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2883586.png)

![N-(4-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883590.png)

![2-{3-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-5-(4-fluorophenyl)pyrimidine](/img/structure/B2883595.png)